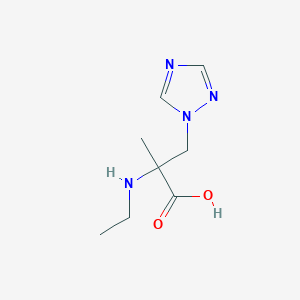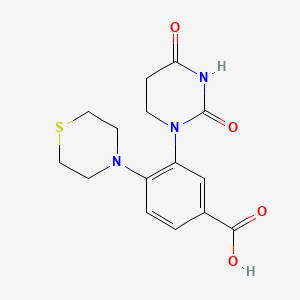![molecular formula C7H11N3 B13488728 {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine](/img/structure/B13488728.png)
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine is a heterocyclic compound that contains both pyrrole and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. These intermediates can then undergo addition reactions with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and pyrazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Alkylated derivatives at the amine group.
Aplicaciones Científicas De Investigación
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanol: Similar structure but with a hydroxyl group instead of an amine group.
3-(4-Fluorophenyl)-2-(6-Methylpyridin-2-Yl)-5,6-Dihydro-4H-Pyrrolo[1,2-b]pyrazole: Contains a phenyl group and a pyridine ring, showing different biological activities.
Uniqueness
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine |
InChI |
InChI=1S/C7H11N3/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5,8H2 |
Clave InChI |
ZMHIKERLIAEXLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=NN2C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)

![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
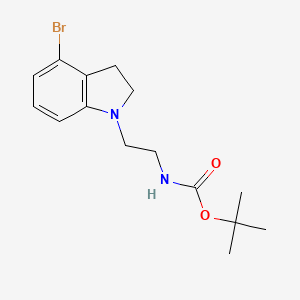
![3-[(Pyridin-4-yl)methyl]morpholine hydrochloride](/img/structure/B13488684.png)
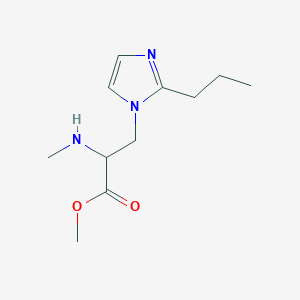

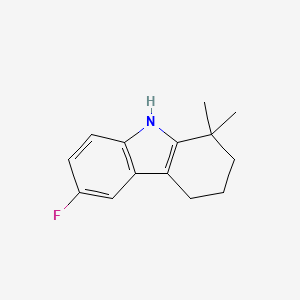
![tert-butyl N-[(3E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate](/img/structure/B13488696.png)
